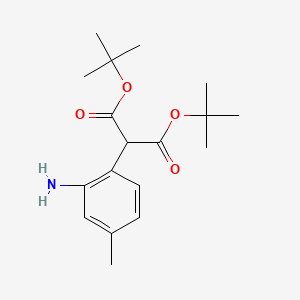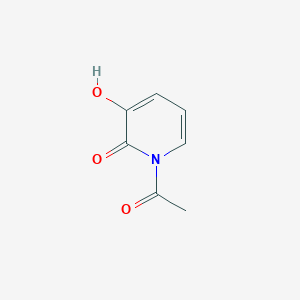
1-acetyl-3-hydroxypyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-3-hydroxypyridin-2-one is a heterocyclic organic compound that belongs to the class of pyridones It is characterized by a pyridine ring substituted with an acetyl group at the 1-position and a hydroxyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
1-acetyl-3-hydroxypyridin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the acetylation of the pyridone ring to form 1-acetyl-3-hydroxypyrid-2-one.
Another method involves the use of 3-hydroxypyridine as a starting material. This compound can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or under mild heating conditions.
Industrial Production Methods
In an industrial setting, the production of 1-acetyl-3-hydroxypyrid-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-acetyl-3-hydroxypyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group, resulting in the formation of 1-acetyl-3-pyridone.
Reduction: The carbonyl group at the 1-position can be reduced to form 1-hydroxy-3-hydroxypyrid-2-one.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 1-Acetyl-3-pyridone
Reduction: 1-Hydroxy-3-hydroxypyrid-2-one
Substitution: Various substituted pyridones depending on the nucleophile used
科学研究应用
1-acetyl-3-hydroxypyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of metal chelators for biological applications.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Its ability to chelate metal ions makes it a candidate for the treatment of conditions involving metal ion dysregulation.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-acetyl-3-hydroxypyrid-2-one involves its ability to interact with metal ions and biological molecules. The hydroxyl and acetyl groups enable the compound to form stable complexes with metal ions, which can modulate their biological activity. This chelation process can inhibit metal-catalyzed oxidative reactions, thereby reducing oxidative stress and protecting cells from damage.
In biological systems, 1-acetyl-3-hydroxypyrid-2-one can interact with enzymes and receptors, influencing various biochemical pathways. For example, its antioxidant properties can protect neurons from oxidative damage, making it a potential therapeutic agent for neurodegenerative diseases.
相似化合物的比较
Similar Compounds
3-Hydroxypyridine: Similar to 1-acetyl-3-hydroxypyrid-2-one but lacks the acetyl group. It is used as a precursor in the synthesis of various pyridone derivatives.
1-Hydroxy-3-hydroxypyrid-2-one: Similar structure but with a hydroxyl group at the 1-position instead of an acetyl group. It has different reactivity and biological properties.
1-Acetyl-2-hydroxypyrid-3-one: Isomeric compound with the hydroxyl and acetyl groups at different positions. It exhibits different chemical and biological behavior.
Uniqueness
1-acetyl-3-hydroxypyridin-2-one is unique due to the specific positioning of the acetyl and hydroxyl groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to chelate metal ions and modulate oxidative stress sets it apart from other similar compounds.
属性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
1-acetyl-3-hydroxypyridin-2-one |
InChI |
InChI=1S/C7H7NO3/c1-5(9)8-4-2-3-6(10)7(8)11/h2-4,10H,1H3 |
InChI 键 |
IFMPLEKNXYHLQF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C=CC=C(C1=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethanone,1-[5,6,7,8-tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazin-1-yl]-](/img/structure/B8539116.png)
![Methyl 2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B8539128.png)
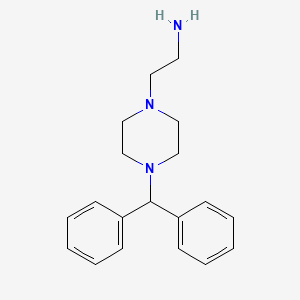
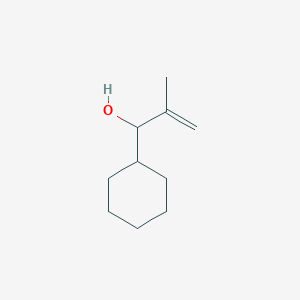
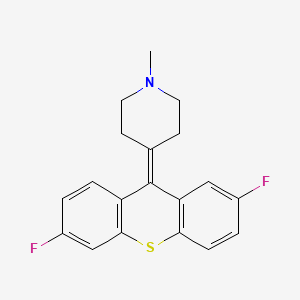
![N-[N'-(2,2,2-Trifluoroethyl)carbamimidoyl]thiourea](/img/structure/B8539150.png)
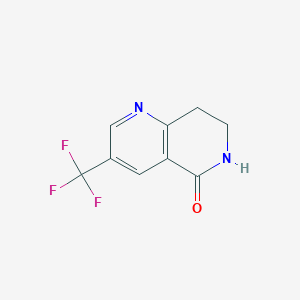
![2-[(3-Nitro-2-pyridinyl)amino]acetamide](/img/structure/B8539161.png)
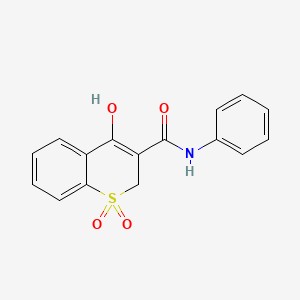

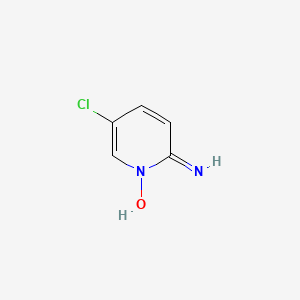
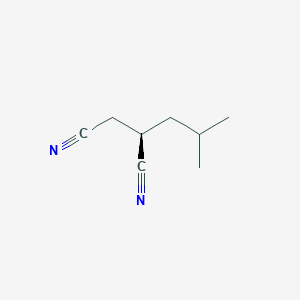
![4-(Benzo[1,3]dioxol-5-yloxy)-cyclohexanone](/img/structure/B8539218.png)
